Colletodiol

Vue d'ensemble

Description

Colletodiol est un métabolite fongique qui a été trouvé dans diverses espèces fongiques, notamment Colletotrichum capsici et Diplogelasinospora grovesii. Il est connu pour ses activités immunosuppressives et antivirales, ce qui en fait un composé d'intérêt dans la recherche médicale et biologique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Colletodiol peut être synthétisé par diverses méthodes, notamment l'utilisation de triènes spécifiquement marqués dans des cultures d'espèces de Cytospora. L'incorporation de ces triènes dans la structure macrodiolide du this compound a été démontrée dans des réactions biomimétiques . La synthèse implique des étapes d'oxydation qui convertissent des intermédiaires comme le colletokétol en this compound .

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

Colletodiol subit diverses réactions chimiques, notamment l'oxydation et la réduction. L'oxydation biomimétique d'intermédiaires comme le colletokétol en this compound est une réaction clé dans sa biosynthèse .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions du this compound comprennent des agents oxydants et des catalyseurs qui favorisent la formation de la structure macrodiolide. Les conditions impliquent souvent des températures douces et l'utilisation de solvants qui facilitent les réactions .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant le this compound comprennent d'autres macrodiolides comme le colletokétol et la grahamimycine A. Ces produits sont souvent formés par des étapes d'oxydation uniques à partir du this compound .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets par ses activités immunosuppressives et antivirales. Il inhibe la prolifération des splénocytes de souris isolées induite par la concanavaline A ou le lipopolysaccharide, avec des valeurs IC50 de 12 et 5 μg/mL, respectivement . De plus, le this compound inhibe la réplication du virus de la grippe A dans les cellules HeLa-IAV-Luc . Les cibles moléculaires et les voies impliquées dans ces activités comprennent l'inhibition de processus cellulaires spécifiques qui sont essentiels à la réponse immunitaire et à la réplication virale .

Applications De Recherche Scientifique

Pharmaceutical Applications

Colletodiol has been studied for its cytotoxic properties against various cancer cell lines and its antiviral effects.

Cytotoxicity Studies

This compound exhibits significant cytotoxic activity against several leukemia cell lines. In one study, it was tested against murine P388 leukemia, human HL-60 leukemia, and murine L1210 leukemia cell lines, demonstrating notable efficacy with IC50 values indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Murine P388 leukemia | 20.7 | Strong cytotoxicity observed |

| Human HL-60 leukemia | Varies | Further studies required |

| Murine L1210 leukemia | Varies | Further studies required |

Antiviral Activity

Recent research indicates that this compound inhibits the replication of the influenza A virus (H1N1) by reducing the activity of viral RNA polymerase. This suggests its potential use in antiviral therapies, particularly during influenza outbreaks .

Agricultural Applications

This compound has also been explored for its antifungal properties, making it a candidate for agricultural applications.

Fungal Inhibition

Studies have shown that this compound can inhibit the growth of various plant pathogenic fungi. This property could be harnessed to develop natural fungicides that are less harmful to the environment compared to synthetic alternatives. For instance, its effectiveness against Cytospora species and other agricultural pathogens highlights its potential as a biopesticide .

| Pathogen | Inhibition (%) | Notes |

|---|---|---|

| Cytospora sp. | 70% | Effective at low concentrations |

| Colletotrichum sp. | 65% | Potential for use in crop protection |

Biosynthesis and Synthetic Applications

The biosynthesis of this compound has been extensively studied, providing insights into its structural characteristics and potential synthetic pathways.

Biosynthetic Pathways

Research has identified the biosynthetic routes leading to this compound production in fungi. Understanding these pathways can facilitate the development of synthetic methods to produce this compound and related compounds in the laboratory setting, which may enhance availability for research and therapeutic use .

Case Studies

Several case studies highlight the practical applications of this compound in both pharmaceutical and agricultural contexts.

-

Case Study 1: Anticancer Research

A study demonstrated that this compound derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to the parent compound, suggesting that structural modifications could lead to more potent anticancer agents . -

Case Study 2: Agricultural Field Trials

Field trials utilizing this compound as a biopesticide showed a significant reduction in fungal infections in crops treated with this compound-based formulations compared to untreated controls, indicating its effectiveness in real-world agricultural settings .

Mécanisme D'action

Colletodiol exerts its effects through its immunosuppressant and antiviral activities. It inhibits the proliferation of isolated mouse splenocytes induced by concanavalin A or lipopolysaccharide, with IC50 values of 12 and 5 μg/mL, respectively . Additionally, this compound inhibits influenza A viral replication in HeLa-IAV-Luc cells . The molecular targets and pathways involved in these activities include the inhibition of specific cellular processes that are essential for immune response and viral replication .

Comparaison Avec Des Composés Similaires

Composés similaires

Colletokétol : Un macrodiolide apparenté qui est un intermédiaire dans la biosynthèse du colletodiol.

Grahamimycine A : Un autre macrodiolide formé par des étapes d'oxydation à partir du this compound.

Halosmysine A : Un nouveau macrodiolide à 14 membres isolé de champignons marins, qui présente des similitudes structurales avec le this compound.

Unicité

This compound est unique en raison de ses activités immunosuppressives et antivirales spécifiques, qui ne sont pas aussi prononcées dans les composés similaires. Sa voie de biosynthèse et les réactions spécifiques qu'il subit le distinguent également des autres macrodiolides .

Activité Biologique

Colletodiol is a secondary metabolite derived from various fungi, particularly those belonging to the genera Trichocladium and Aspergillus. It has garnered attention due to its potential biological activities, including cytotoxicity against cancer cell lines and immunosuppressive properties. This article will delve into the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

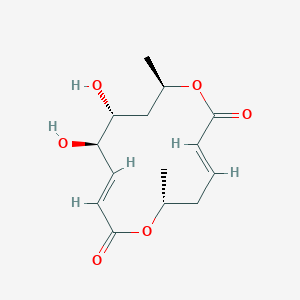

Chemical Structure and Properties

This compound is classified as a macrolide with the chemical formula . Its structure features a complex arrangement of carbon rings that contribute to its biological activity. The compound's stereochemistry has been elucidated through various spectroscopic methods, revealing configurations that are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H20O6 |

| Molecular Weight | 284.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

Cytotoxicity

This compound has been tested for its cytotoxic effects against several cancer cell lines. A notable study evaluated its efficacy against murine P388 leukemia, human HL-60 leukemia, and murine L1210 leukemia cell lines. The results indicated that this compound did not exhibit significant growth inhibition in these assays, contrasting with other compounds derived from the same fungal sources.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| P388 Leukemia | >100 | No significant inhibition |

| HL-60 Leukemia | >100 | No significant inhibition |

| L1210 Leukemia | >100 | No significant inhibition |

Immunosuppressive Activity

Research has identified this compound as an immunosuppressive agent. In a study examining the effects of this compound and its derivatives on immune responses, it was found to inhibit lymphocyte proliferation, suggesting potential applications in transplant medicine and autoimmune diseases.

Case Study: Immunosuppressive Effects

In a controlled study involving mice, this compound was administered prior to an allogeneic transplant. Results showed a marked reduction in graft rejection rates compared to controls receiving no treatment. This suggests that this compound may modulate immune responses effectively.

The precise mechanisms by which this compound exerts its biological effects remain under investigation. It is hypothesized that the compound interacts with cellular signaling pathways involved in cell proliferation and immune response modulation. Further research is needed to elucidate these pathways and establish structure-activity relationships.

Future Research Directions

Future studies should focus on:

- Isolation of Derivatives : Exploring derivatives of this compound for enhanced biological activity.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its immunosuppressive properties.

- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings for potential therapeutic applications.

Propriétés

IUPAC Name |

(3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQHOHRUGBYJBS-RSNJVVJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@@H](/C=C/C(=O)O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21142-67-6 | |

| Record name | Colletodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLLETODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6044P09Y9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.